
Spectroscopic data for 4-
(Isopropylsulphonyl)benzeneboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:

4-

(Isopropylsulphonyl)benzeneboron

ic acid

Cat. No.: B1387043 Get Quote

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-
(Isopropylsulphonyl)benzeneboronic Acid

Authored by: Gemini, Senior Application Scientist
Introduction
In the landscape of modern medicinal chemistry and drug discovery, arylboronic acids are

indispensable building blocks, largely due to their pivotal role in Suzuki-Miyaura cross-coupling

reactions.[1][2] Among these, 4-(Isopropylsulphonyl)benzeneboronic acid (C₉H₁₃BO₄S)

emerges as a compound of significant interest. The incorporation of the isopropylsulfonyl

moiety can enhance the pharmacological properties of a drug candidate, such as improving

metabolic stability or acting as a key pharmacophore.[3] The boronic acid functional group itself

is not just a synthetic handle; it has been increasingly utilized in drug design to form reversible

covalent bonds with biological targets, leading to improved potency and pharmacokinetic

profiles.[4]

This guide provides a comprehensive technical overview of the spectroscopic methods used to

confirm the identity, purity, and structural integrity of 4-(Isopropylsulphonyl)benzeneboronic
acid. As Senior Application Scientist, my focus is not merely on the data itself, but on the

underlying principles and experimental rationale that ensure robust and reliable

characterization—a cornerstone of any successful research and development program. We will
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explore the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy,

Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing both theoretical

interpretation and practical, field-tested protocols.

Section 1: Molecular Structure and Physicochemical
Properties
A thorough understanding of the molecule's physical characteristics is the foundation for its

analytical characterization.

IUPAC Name: (4-propan-2-ylsulfonylphenyl)boronic acid[5][6]

CAS Number: 850567-98-5[5][7][8]

Molecular Formula: C₉H₁₃BO₄S[5][6][7]

Molecular Weight: 228.07 g/mol [5][7][8]

Property Value Source

Melting Point 126-128 °C [5][7][8]

Boiling Point 443.1 °C (Predicted) [5][7]

Density 1.29 g/cm³ (Predicted) [5][7]

pKa 7.72 (Predicted) [7][8]

Appearance White solid [7][8]

Section 2: Nuclear Magnetic Resonance (NMR)
Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic

molecules in solution. For 4-(Isopropylsulphonyl)benzeneboronic acid, both ¹H and ¹³C

NMR are essential for confirming the connectivity of the aromatic ring, the isopropyl group, and

the boronic acid moiety.
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¹H NMR Spectroscopy: Proton Environment Analysis
¹H NMR provides a map of the hydrogen atoms within the molecule, offering critical insights

into the electronic environment and neighboring protons.

Causality Behind Experimental Choices:
Solvent Selection: DMSO-d₆ is the preferred solvent. Its polarity readily dissolves the boronic

acid, and its high boiling point allows for stable acquisitions. Crucially, it enables the

observation of the exchangeable B(OH)₂ protons, which would be lost in solvents like D₂O.

Frequency: A higher field magnet (e.g., 500 MHz) is recommended to achieve better signal

dispersion, particularly for resolving the aromatic proton signals which are subject to second-

order coupling effects.

Experimental Protocol: ¹H NMR
Sample Preparation: Accurately weigh ~5-10 mg of 4-
(Isopropylsulphonyl)benzeneboronic acid into a clean, dry NMR tube.

Dissolution: Add approximately 0.7 mL of DMSO-d₆.

Homogenization: Cap the tube and gently vortex or invert until the sample is fully dissolved.

A brief sonication may be used if necessary.

Data Acquisition:

Insert the sample into the NMR spectrometer.

Lock onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Acquire the ¹H NMR spectrum using standard parameters (e.g., 30° pulse, 16-32 scans, 2-

second relaxation delay).

Processing: Process the resulting Free Induction Decay (FID) with an exponential window

function and perform a Fourier transform. Phase and baseline correct the spectrum, and

reference the residual DMSO peak to δ 2.50 ppm.
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Predicted ¹H NMR Data and Interpretation
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~8.20 s (broad) 2H B(OH)₂

The acidic

protons of the

boronic acid

group appear as

a broad singlet.

Its chemical shift

is concentration-

dependent.

~7.95 d, J ≈ 8.5 Hz 2H
Ar-H (ortho to -

SO₂)

These protons

are deshielded

by the strongly

electron-

withdrawing

sulfonyl group.

They are ortho to

the boronic acid

group and split

by the adjacent

meta protons.

~7.85 d, J ≈ 8.5 Hz 2H
Ar-H (meta to -

SO₂)

These protons

are ortho to the

boronic acid

group and less

deshielded than

their

counterparts.

They are split by

the adjacent

ortho protons.

~3.30 sept, J ≈ 6.9 Hz 1H -CH(CH₃)₂ This proton is

split into a septet

by the six

equivalent
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methyl protons.

The chemical

shift is downfield

due to the

adjacent sulfonyl

group.

~1.15 d, J ≈ 6.9 Hz 6H -CH(CH₃)₂

The six methyl

protons are

equivalent and

are split into a

doublet by the

single methine

proton.

Note: The aromatic region may present as two distinct doublets or as a more complex AA'BB'

system depending on the spectrometer frequency.

¹³C NMR Spectroscopy: Carbon Backbone Confirmation
¹³C NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon

atom in the molecule.

Experimental Protocol: ¹³C NMR
The sample prepared for ¹H NMR can be used directly. Data is acquired using a standard

proton-decoupled pulse sequence to produce a spectrum of singlets. A larger number of scans

(e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

The spectrum is referenced to the DMSO-d₆ solvent peak at δ 39.52 ppm.

Predicted ¹³C NMR Data and Interpretation
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Chemical Shift (δ, ppm) Assignment Rationale

~145 Ar-C-SO₂

Quaternary carbon directly

attached to the highly

electronegative sulfonyl group

is significantly deshielded.

~135 Ar-CH (ortho to -SO₂)
Aromatic carbons deshielded

by the sulfonyl group.

~127 Ar-CH (meta to -SO₂)
Aromatic carbons ortho to the

boronic acid group.

~130 Ar-C-B(OH)₂

The carbon attached to boron.

Its signal can be broad and

sometimes difficult to detect

due to quadrupolar relaxation

of the boron nucleus.[9]

~55 CH(CH₃)₂

The methine carbon, shifted

downfield by the attached

sulfonyl group.

~15 CH(CH₃)₂

The two equivalent methyl

carbons appear at a typical

upfield aliphatic chemical shift.

Section 3: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the presence of key functional

groups based on their characteristic vibrational frequencies.[10]

Causality Behind Experimental Choices:
Technique: Attenuated Total Reflectance (ATR) is the modern standard for solid samples. It

requires minimal sample preparation, is non-destructive, and provides high-quality,

reproducible spectra without the need for KBr pellets.

Experimental Protocol: ATR-FTIR
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Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record

a background spectrum of the empty crystal.

Sample Application: Place a small amount of the solid 4-
(Isopropylsulphonyl)benzeneboronic acid powder onto the crystal.

Pressure Application: Lower the press arm to ensure firm contact between the sample and

the crystal.

Data Acquisition: Collect the sample spectrum (typically 16-32 scans at a resolution of 4

cm⁻¹).

Processing: The final spectrum is automatically generated as absorbance or transmittance

versus wavenumber (cm⁻¹).

Predicted IR Absorption Bands and Interpretation
Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

3400 - 3200 Strong, Broad O-H Stretch B(O-H)₂

3100 - 3000 Medium C-H Stretch Aromatic C-H

2980 - 2850 Medium-Weak C-H Stretch Aliphatic C-H

~1600 Medium C=C Stretch Aromatic Ring

~1350 Strong B-O Stretch B-O-H

1310 & 1150 Strong
S=O Asymmetric &

Symmetric Stretch
R-SO₂-R

~1100 Strong C-S Stretch Ar-SO₂

Section 4: Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound and offers structural

information through analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft

ionization technique well-suited for polar molecules like boronic acids.[11]
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Causality Behind Experimental Choices:
Technique: High-Resolution Mass Spectrometry (HRMS) using a Time-of-Flight (TOF) or

Orbitrap analyzer is essential. It provides a highly accurate mass measurement, allowing for

the unambiguous determination of the elemental formula. ESI in negative ion mode is often

preferred for boronic acids as they can readily deprotonate to form a stable [M-H]⁻ ion.

Experimental Protocol: ESI-HRMS
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable

solvent like methanol or acetonitrile.

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at

a low flow rate (e.g., 5-10 µL/min).

Ionization: Apply a high voltage to the ESI needle to generate charged droplets. The solvent

evaporates, leading to the formation of gas-phase ions.

Data Acquisition (Negative Ion Mode):

Set the mass spectrometer to scan in negative ion mode.

Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize

the signal for the ion of interest.

Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).

Data Analysis: Determine the accurate mass of the most abundant parent ion. Use this mass

to confirm the elemental composition (C₉H₁₃BO₄S).

Predicted Mass Spectrometry Data
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Ion Calculated m/z Observed m/z Analysis

[M-H]⁻ 227.0555 ~227.0555

The deprotonated

parent molecule. Its

accurate mass

confirms the

molecular formula.

[M+HCOO]⁻ 273.0610 ~273.0610

An adduct with

formate, which is often

present as a

contaminant in the

mobile phase or

system.

Predicted Fragmentation: While ESI is a soft technique, some in-source fragmentation can

occur. Key expected fragments would arise from the loss of the isopropyl group or cleavage of

the sulfonyl group.

Section 5: Integrated Analytical Workflow
The confirmation of 4-(Isopropylsulphonyl)benzeneboronic acid's structure is not reliant on

a single technique, but on the convergence of evidence from multiple orthogonal methods. The

workflow below illustrates this integrated approach.
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Figure 1. Integrated Spectroscopic Workflow

Primary Structure Confirmation Functional Group Identification

Final Verification

¹H NMR
(Proton Environment)

Convergent Data Analysis

¹³C NMR
(Carbon Skeleton)

HRMS
(Molecular Formula)

ATR-FTIR
(Key Functional Groups)

Certificate of Analysis
(Structure & Purity Confirmed)

Verified

Sample: 4-(Isopropylsulphonyl)-
benzeneboronic acid

Parallel Analysis Parallel Analysis Parallel Analysis Parallel Analysis

Click to download full resolution via product page

Caption: Integrated workflow for the structural verification of 4-
(Isopropylsulphonyl)benzeneboronic acid.

Conclusion
The structural elucidation of 4-(Isopropylsulphonyl)benzeneboronic acid is achieved

through a multi-technique spectroscopic approach. ¹H and ¹³C NMR confirm the precise atomic

connectivity and chemical environment of the carbon-hydrogen framework. High-resolution

mass spectrometry validates the elemental composition with high accuracy, while IR

spectroscopy provides rapid confirmation of essential functional groups, notably the B-O, O-H,

and S=O bonds. The convergence of data from these orthogonal methods provides an

unambiguous and robust confirmation of the compound's identity and integrity, a critical

requirement for its application in research and drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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